3,3,5-Trimethylcyclohexylamine

Description

Propriétés

IUPAC Name |

3,3,5-trimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMQLPDXPUINCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884858 | |

| Record name | Cyclohexanamine, 3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15901-42-5, 32958-55-7, 32958-56-8 | |

| Record name | 3,3,5-Trimethylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15901-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 3,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015901425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (trans)-3,3,5-Trimethylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032958557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (cis)-3,3,5-Trimethylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032958568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans)-3,3,5-trimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-trimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (cis)-3,3,5-trimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,3,5-trimethylcyclohexylamine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.

Chemical Identity and Structure

This compound is a cycloaliphatic amine with the CAS Registry Number 15901-42-5.[1] Its chemical structure consists of a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5, and an amine group at position 1. This compound is also referred to as 3,5,5-trimethylcyclohexylamine or cyclohexanamine, 3,3,5-trimethyl-.[2][3]

The presence of methyl groups and the amine functional group on the cyclohexane ring contributes to its specific chemical and physical characteristics, including its basicity and reactivity in various chemical syntheses.[3] It is known to participate in reactions typical of primary amines, such as salt formation with acids and nucleophilic reactions.[3]

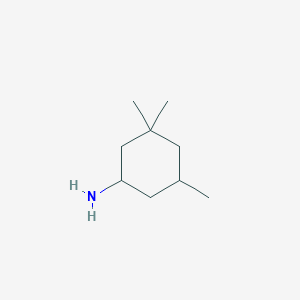

Chemical Structure Visualization

The two-dimensional structure of this compound is depicted below. The SMILES notation for this compound is CC1CC(N)CC(C)(C)C1.[3][4]

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉N | [4][5] |

| Molecular Weight | 141.26 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 177 °C | [4][6][7] |

| Density | 0.84 g/mL | [7] |

| Flash Point | 60 °C | [6] |

| pKa | 10.69 ± 0.70 (Predicted) |

Solubility Data

| Solvent | Solubility |

| Water | Data on the precise solubility of this compound in water is not readily available in the initial search results. However, it is generally expected that amines with a carbon count greater than six will have limited solubility in water. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available for this specific compound in the provided search results. However, standard methodologies for liquid amines can be applied.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for determining the boiling point of a small volume of a liquid sample.

Apparatus:

-

Test tube (150 mm diameter)

-

Small magnetic stirring bar

-

Heating block with a hot plate stirrer

-

Thermometer

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube.

-

Add a small magnetic stirring bar to the test tube.

-

Place the test tube in the heating block, centered on the hot plate stirrer, and clamp it securely.

-

Clamp the thermometer and position it so that the bulb is approximately 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle mixing of the liquid.

-

Begin heating the sample and observe for boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube (refluxing).

-

The thermometer bulb should be positioned at the level of the vapor condensation ring for an accurate measurement.

-

Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.

-

Record the boiling point and cease heating.

Determination of Density (Pycnometer Method)

This method is used for the precise determination of the density of a liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle of a known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound at the same temperature as the water and weigh it (m₃).

-

The density (ρ) of the amine is calculated using the following formula: ρ = (m₃ - m₁) / V

Determination of Solubility in Water (Qualitative Method)

This procedure provides a qualitative assessment of the solubility of the amine in water.

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer or stirring rod

Procedure:

-

Add a small, measured amount (e.g., 0.1 mL) of this compound to a test tube.

-

Add a measured volume (e.g., 1 mL) of distilled water to the test tube.

-

Vigorously shake or vortex the test tube for a set period (e.g., 1 minute).

-

Allow the mixture to stand and observe for the formation of a single homogeneous phase (soluble) or two distinct layers (insoluble). The degree of cloudiness can indicate partial solubility.

Synthesis and Reactions

While a detailed synthesis protocol is beyond the scope of this guide, one method for the preparation of related compounds involves the ammoniation of isophorol.[2] this compound is expected to undergo reactions typical of a primary amine, including acylation, alkylation, and formation of Schiff bases.

Safety and Handling

This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. www1.udel.edu [www1.udel.edu]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chemhaven.org [chemhaven.org]

An In-depth Technical Guide to the Stereoisomers of 3,3,5-Trimethylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3,3,5-trimethylcyclohexylamine, a cycloaliphatic diamine with significant applications in the chemical industry, particularly as a monomer for polyamides and a curing agent for epoxy resins. This document details the stereochemical landscape of this compound, which exists as a pair of diastereomers, cis and trans, each of which is chiral and thus exists as a pair of enantiomers. The guide summarizes the available physicochemical properties, outlines experimental protocols for synthesis and stereoisomer separation, and discusses the implications of stereochemistry on potential biological activity. Due to the limited availability of specific experimental data for the individual, pure stereoisomers in publicly accessible literature, this guide consolidates information on the commercially available isomer mixture and supplements it with established principles of stereochemistry and separation science.

Introduction to the Stereoisomers of this compound

This compound, also known as isophorone diamine (IPDA), is a C10 cycloaliphatic diamine with the chemical formula C₁₀H₂₂N₂. The structure contains two chiral centers, leading to the existence of four stereoisomers. These stereoisomers are grouped into two pairs of diastereomers: cis and trans.

-

Cis Isomer: The amino and aminomethyl groups are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers, (1R,3R)- and (1S,3S)-3-aminomethyl-3,5,5-trimethylcyclohexylamine.

-

Trans Isomer: The amino and aminomethyl groups are on opposite sides of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers, (1R,3S)- and (1S,3R)-3-aminomethyl-3,5,5-trimethylcyclohexylamine.

The industrial synthesis of this compound typically yields a mixture of the cis and trans isomers. The ratio of these isomers can vary depending on the manufacturing process, with reported cis:trans ratios ranging from approximately 3:1 to 25:75.[1][2] The distinct spatial arrangement of the functional groups in the cis and trans isomers is expected to confer different physicochemical and biological properties.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂N₂ | [1] |

| Molecular Weight | 170.30 g/mol | [1] |

| Appearance | Colorless to light-yellow liquid | [3] |

| Melting Point | 10 °C | [1][4][5] |

| Boiling Point | 247 °C at 1013 hPa | [1][4][5] |

| Density | 0.922 - 0.924 g/cm³ at 20 °C | [4][5] |

| Vapor Pressure | 0.02 hPa at 20 °C | [1] |

| Water Solubility | Miscible | [1] |

| pKa | ~10.4 | [1] |

| Refractive Index (n²⁰/D) | 1.488 | [5][6] |

| CAS Number (Mixture) | 2855-13-2 | [1] |

| CAS Number (cis) | 71954-30-8 | [1] |

| CAS Number (trans) | 71954-29-5 | [1] |

Experimental Protocols

Synthesis of this compound Isomer Mixture

The industrial synthesis of this compound is typically achieved through the hydrogenation of isophorone nitrile. A general laboratory-scale procedure is as follows:

Reaction: Hydrogenation of Isophorone Nitrile

Procedure:

-

A high-pressure autoclave is charged with isophorone nitrile, a suitable solvent (e.g., methanol), and a Raney cobalt or nickel catalyst.

-

Ammonia is introduced into the reactor.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reactor is pressurized with hydrogen to a specified pressure (e.g., 6 MPa) and heated to a designated temperature (e.g., 120 °C).

-

The reaction mixture is agitated for a sufficient time to ensure complete conversion (e.g., 8 hours).

-

After cooling and venting, the catalyst is removed by filtration.

-

The solvent and excess ammonia are removed by distillation.

-

The resulting crude this compound is purified by fractional distillation to yield a mixture of cis and trans isomers.

Separation of Stereoisomers

A common strategy for separating diastereomers is through the formation of salts with a resolving agent, followed by fractional crystallization.

Principle: The diastereomeric salts formed between the cis and trans isomers and a suitable acid will have different solubilities in a given solvent system, allowing for their separation by crystallization.

Generalized Protocol:

-

The mixture of cis and trans-3,3,5-trimethylcyclohexylamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

-

A stoichiometric amount of an acid (e.g., hydrochloric acid, sulfuric acid, or a chiral acid like tartaric acid) is added to the solution to form the corresponding ammonium salts.

-

The solution is slowly cooled or partially evaporated to induce crystallization.

-

The crystals, enriched in the less soluble diastereomeric salt, are collected by filtration.

-

The purity of the separated salt can be enhanced by recrystallization.

-

The free amine is recovered from the purified salt by treatment with a base (e.g., NaOH) and extraction.

A method for the resolution of the enantiomers of cis-3,3,5-trimethylcyclohexylamine has been reported, utilizing diastereomeric salt formation with a chiral acid.[2][7]

Resolving Agent: Dibenzoyltartaric acid.

Procedure:

-

A solution of racemic cis-3,3,5-trimethylcyclohexylamine in a suitable solvent is treated with one equivalent of dibenzoyltartaric acid.

-

The resulting diastereomeric salts are separated by fractional crystallization.

-

The resolved enantiomers of the amine are then liberated from their respective salts by treatment with a base.

Stereochemistry and Potential Biological Activity

While specific pharmacological studies differentiating the biological activities of the cis and trans isomers of this compound are not prominent in the available literature, the principles of stereochemistry in drug design and action are well-established. The distinct three-dimensional structures of stereoisomers can lead to significant differences in their interactions with chiral biological targets such as enzymes and receptors.

One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. This is because the binding site of a biological target is itself chiral and will interact differently with the different stereoisomers of a molecule, analogous to how a hand (chiral) fits differently into a left-handed versus a right-handed glove.

Conclusion

The stereoisomers of this compound represent an important area of study due to the compound's industrial relevance and the potential for stereoisomer-specific properties. While comprehensive data on the individual cis and trans isomers are sparse in the public domain, this guide provides a foundational understanding based on the properties of the isomer mixture and established principles of stereoisomer synthesis and separation. Further research into the isolation and characterization of the pure stereoisomers is warranted to fully elucidate their distinct physicochemical and biological profiles, which could open new avenues for their application in materials science and drug development.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. chembk.com [chembk.com]

- 5. 5-Amino-1,3,3-trimethylcyclohexanemethylamine, mixture of cis and trans = 99 2855-13-2 [sigmaaldrich.com]

- 6. Isophorone diamine - Wikipedia [en.wikipedia.org]

- 7. Enantiomerically pure isophorone diamine [3-(aminomethyl)-3,5,5-trimethylcyclohexylamine]: a chiral 1,4-diamine building block made available on large scale - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chiral Nature of Isophorone Diamine: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Isophorone diamine (IPDA), systematically named 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a cycloaliphatic diamine that serves as a cornerstone in modern polymer and materials science. While widely used as a high-performance curing agent for epoxy resins and as a key precursor to isophorone diisocyanate (IPDI) for polyurethanes, the inherent chirality of its molecular structure is often overlooked.[1][2] This chirality, arising from two stereocenters, results in the existence of four distinct stereoisomers.[3][4]

Industrially, IPDA is produced as a mixture of these isomers, but the separation and utilization of enantiomerically pure forms unlock advanced applications in asymmetric synthesis, chiral polymers, and potentially, the development of novel pharmaceuticals. This guide provides an in-depth exploration of the stereochemistry of IPDA, detailed protocols for its synthesis and chiral separation, and a discussion of the critical implications of its chiral nature in advanced synthesis.

The Stereoisomers of Isophorone Diamine

The structure of IPDA contains two chiral centers at the C1 and C3 positions of the cyclohexane ring. This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The commercial mixture typically contains these isomers in a cis-to-trans ratio of approximately 3:1.[3][4]

The cis-isomer has the aminomethyl group and the amino group on the same side of the ring, while in the trans-isomer, they are on opposite sides. X-ray crystallography has shown that cis-IPDA preferentially adopts a chair conformation where both the amino and aminomethyl substituents occupy equatorial positions, a key factor in its synthetic applications.[3][4] Each of these diastereomers is a racemic mixture of two enantiomers:

-

(±)-cis-Isophorone Diamine: Comprising (1R, 3S)-IPDA and (1S, 3R)-IPDA.

-

(±)-trans-Isophorone Diamine: Comprising (1R, 3R)-IPDA and (1S, 3S)-IPDA.

The physical properties of the standard isomeric mixture are well-documented. However, separating these isomers is crucial for specialized applications that rely on stereochemical purity.

Data Presentation: Physical and Chemical Properties

The quantitative properties of the standard commercial IPDA mixture are summarized below. Data for individual, separated isomers is sparse in publicly available literature, highlighting the specialized nature of their use.

| Property | Value (Isomeric Mixture) | Reference(s) |

| Molecular Formula | C₁₀H₂₂N₂ | [2] |

| Molar Mass | 170.30 g/mol | [2] |

| Appearance | Colorless to light-yellow liquid | [5] |

| Density | 0.922 - 0.924 g/mL at 20 °C | [2] |

| Melting Point | 10 °C (50 °F) | [2] |

| Boiling Point | 247 °C (477 °F) at 1013 hPa | [2] |

| Flash Point | 117 °C (243 °F) | [2] |

| Water Solubility | Very good / Miscible | [2] |

| Refractive Index (n_D) | 1.4880 at 20 °C | [2] |

| pH | 11.6 (10 g/L in H₂O at 20 °C) | |

| Specific Optical Rotation ([α]²⁰_D) | 0° (as a racemic mixture) | [6] |

Synthesis and Chiral Separation

The production of IPDA and the subsequent isolation of its stereoisomers are multi-step processes requiring precise control over reaction conditions.

Industrial Synthesis of Isomeric IPDA

The standard industrial synthesis begins with isophorone and proceeds through a three-step sequence to yield the isomeric mixture of IPDA.[7][8] This process involves cyanidation, imination, and finally, catalytic hydrogenation.

Caption: Industrial synthesis pathway for isophorone diamine.

Experimental Protocol 1: Optimized Synthesis of IPDA Isomeric Mixture

This protocol is based on the optimized laboratory-scale synthesis reported by Zhang et al.[8]

Step 1: Cyanidation to Isophorone Nitrile (IPN)

-

Apparatus: A three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

-

Reagents:

-

Isophorone: 0.0669 mol

-

Sodium Cyanide (NaCN): 0.048 mol

-

N,N-Dimethylformamide (DMF): Reaction medium

-

Ammonium Chloride (NH₄Cl) solution: 5 mL (6 mol/L)

-

-

Procedure:

-

Charge the flask with isophorone, NaCN, and DMF.

-

Heat the mixture to 70°C with stirring.

-

Slowly add the NH₄Cl solution dropwise.

-

Maintain the reaction at 70°C for 4 hours.

-

Monitor reaction completion via GC. The expected yield of IPN is ~94.9%.[8]

-

Step 2: Imination to Isophorone Imine (IPNim)

-

Apparatus: A high-pressure autoclave.

-

Reagents:

-

Isophorone Nitrile (IPN) from Step 1.

-

Calcium Oxide (CaO): Catalyst.

-

Ammonia (NH₃).

-

-

Procedure:

-

Charge the autoclave with IPN and CaO catalyst.

-

Pressurize the reactor with ammonia to 0.2 MPa.

-

Heat the mixture to 70°C and maintain for 4 hours with stirring.

-

Monitor conversion via GC. Expected conversion of IPN is ~97.4%, with a yield of IPNim around 87.6%.[8]

-

Step 3: Hydrogenation to Isophorone Diamine (IPDA)

-

Apparatus: A high-pressure autoclave.

-

Reagents:

-

Isophorone Imine (IPNim) from Step 2.

-

Raney Cobalt (Raney Co): Catalyst (approx. 2 g).

-

Ammonia (NH₃).

-

Hydrogen (H₂).

-

-

Procedure:

-

Charge the autoclave with the IPNim solution and Raney Co catalyst.

-

Pressurize with ammonia to 0.2 MPa.

-

Pressurize with hydrogen to 6 MPa.

-

Heat the reaction to 120°C and maintain for 8 hours with vigorous stirring.

-

After cooling and depressurization, the product is purified. Expected conversion is 100%, with a final IPDA yield of ~95.6%.[8]

-

Chiral Separation of cis-Isophorone Diamine

The separation of the cis-IPDA enantiomers is paramount for its use in asymmetric synthesis. The most effective large-scale method is classical resolution via diastereomeric salt formation.[3][4]

Caption: Workflow for the optical resolution of cis-IPDA.

Experimental Protocol 2: Optical Resolution of (±)-cis-IPDA

This protocol is adapted from the large-scale resolution method developed by Berkessel et al.[3][4]

-

Objective: To separate the enantiomers of cis-IPDA by forming diastereomeric salts with a chiral resolving agent.

-

Materials:

-

(±)-cis-Isophorone Diamine (separated from the industrial cis/trans mixture).

-

(-)-O,O'-Dibenzoyl-L-tartaric acid (resolving agent).

-

Methanol (solvent).

-

Sodium Hydroxide (NaOH) solution.

-

Diethyl ether or other suitable extraction solvent.

-

-

Procedure:

-

Salt Formation: Dissolve (±)-cis-IPDA in warm methanol. In a separate flask, dissolve an equimolar amount of (-)-O,O'-dibenzoyl-L-tartaric acid in warm methanol.

-

Combine the two solutions. A salt will begin to precipitate.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystallization. The salt of one enantiomer will preferentially crystallize due to lower solubility.

-

Isolation: Collect the crystals by vacuum filtration and wash with cold methanol. The purity of the diastereomeric salt can be checked by measuring the optical rotation of the free amine liberated from a small sample. Repeat crystallization if necessary to achieve high diastereomeric excess.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add an excess of a strong base, such as 2M NaOH solution, to deprotonate the amine and dissolve the tartaric acid derivative.

-

Extraction: Extract the liberated, enantiomerically pure cis-IPDA from the aqueous solution using a suitable organic solvent like diethyl ether.

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer of cis-IPDA. The other enantiomer can be recovered from the mother liquor.

-

Implications of Chirality in Synthesis

The control over IPDA's stereochemistry has profound implications in the synthesis of advanced materials and chiral molecules.

Asymmetric Synthesis and Catalysis

Enantiomerically pure IPDA is a valuable C₂-asymmetric building block for synthesizing chiral ligands, particularly for asymmetric catalysis. Its 1,4-diamine structure is ideal for creating "salen" type ligands through condensation with salicylaldehyde derivatives. The defined stereochemistry of the IPDA backbone forces the resulting metal-salen complex into a specific chiral conformation, which can then be used to catalyze enantioselective reactions such as asymmetric epoxidations or cyclopropanations.[3][4][9] The rigid, equatorial positioning of the functional groups in cis-IPDA ensures a well-defined and predictable coordination environment around the metal center.[3]

Caption: Use of enantiopure IPDA in chiral ligand synthesis.

Polymer Chemistry

In polymer science, the stereochemistry of the diamine monomer directly influences the properties of the resulting polymer.

-

Reactivity and Processing: The cis and trans isomers of IPDA, and their corresponding diisocyanates (IPDI), exhibit different reactivities.[10] This difference can be exploited to control the curing process of epoxy resins. For instance, using an IPDA mixture enriched in the trans isomer can increase the pot life of an epoxy formulation, allowing for a longer working time before the material hardens.[10]

-

Polymer Architecture: When enantiopure IPDA is used as a monomer in step-growth polymerization, it introduces a regular, repeating chiral unit into the polymer backbone.[11][12] This can lead to polymers with unique secondary structures, such as helical conformations, which can be used as chiral stationary phases in HPLC for separating other racemic compounds.[12]

Drug Development

The principles of chirality are central to drug development, as enantiomers of a drug molecule often have vastly different pharmacological and toxicological profiles. While IPDA itself is not a therapeutic agent, its role as a chiral building block is highly relevant.

-

Chiral Scaffolds: Enantiopure IPDA can serve as a rigid, chiral scaffold for the synthesis of complex drug molecules. Its two distinct amine groups can be functionalized selectively to build out different parts of a molecule with precise spatial control.

-

Drug Delivery Systems: IPDA is used to create polymers for drug delivery. Using enantiopure IPDA to synthesize the polymer matrix could lead to materials with more defined nano- and micro-structures. This could improve control over drug loading and release kinetics, a critical factor in designing effective drug delivery vehicles. The specific stereochemistry could also influence interactions with biological targets, potentially enabling targeted delivery.

Conclusion

Isophorone diamine is more than just a bulk chemical for polymer production; it is a versatile chiral platform. Its industrial synthesis provides a readily available mixture of four stereoisomers, from which the enantiomerically pure cis-isomers can be isolated on a large scale. Understanding and harnessing the distinct properties of these stereoisomers allows researchers to move beyond generic formulations. The use of enantiopure IPDA as a chiral building block enables the logical design of asymmetric catalysts, the synthesis of polymers with controlled architectures, and offers new possibilities for creating sophisticated molecular structures essential for drug discovery and development. The continued exploration of IPDA's chiral nature will undoubtedly lead to further innovations in materials science and medicinal chemistry.

References

- 1. US5491264A - Preparation of isophorone diamine - Google Patents [patents.google.com]

- 2. Isophorone diamine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantiomerically pure isophorone diamine [3-(aminomethyl)-3,5,5-trimethylcyclohexylamine]: a chiral 1,4-diamine building block made available on large scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US5583260A - Method of influencing the cis/trans isomer ratio of isophoronediamine in its preparation from isophoronenitrile - Google Patents [patents.google.com]

- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 12. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

The Synthesis of Isophorone Diisocyanate from 3,3,5-Trimethylcyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophorone diisocyanate (IPDI) is a crucial aliphatic diisocyanate renowned for its application in the synthesis of light-stable and weather-resistant polyurethanes. Unlike its aromatic counterparts, IPDI-based polyurethanes exhibit exceptional resistance to yellowing upon exposure to UV light, making them indispensable for high-performance coatings, adhesives, sealants, and elastomers. This technical guide provides an in-depth overview of the synthesis of IPDI, with a core focus on the conversion of its direct precursor, 3,3,5-trimethylcyclohexylamine, more commonly known as isophorone diamine (IPDA). This document details the critical phosgenation step, presenting both laboratory-scale and industrial experimental protocols. Quantitative data on reaction parameters, yields, and purity are systematically summarized. Furthermore, this guide includes a schematic representation of the synthesis pathway to facilitate a comprehensive understanding of the process.

Introduction

Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate characterized by two isocyanate groups with differing reactivity, which allows for selective reactions and the formation of prepolymers with a narrow molecular weight distribution. The synthesis of IPDI is a multi-step industrial process that begins with the self-condensation of acetone to produce isophorone.[1] This is followed by hydrocyanation to form isophorone nitrile, which then undergoes reductive amination to yield isophorone diamine (IPDA), a mixture of cis and trans isomers.[1] The pivotal final step in the synthesis of IPDI is the phosgenation of IPDA.[1] This guide will focus on this terminal conversion, providing detailed methodologies and quantitative data relevant to researchers and professionals in chemical synthesis.

Synthesis Pathway: From Isophorone Diamine to Isophorone Diisocyanate

The conversion of isophorone diamine (IPDA) to isophorone diisocyanate (IPDI) is achieved through a phosgenation reaction. This process involves the reaction of the primary amine groups of IPDA with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene. The overall reaction transforms the two amine functionalities into highly reactive isocyanate groups.

Caption: General workflow for the synthesis of IPDI from IPDA.

Experimental Protocols

The phosgenation of IPDA can be performed using either gaseous phosgene, which is common in industrial settings, or a solid phosgene precursor like triphosgene, which is often preferred for laboratory-scale synthesis due to easier handling.[1][2]

Safety Precaution: Phosgene and its precursors are extremely toxic and corrosive. Isophorone diisocyanate is also highly toxic if inhaled and is a severe skin and eye irritant. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.

Protocol 1: Laboratory-Scale Phosgenation using Triphosgene

This protocol is adapted from a method utilizing triphosgene as a safer alternative to gaseous phosgene in a laboratory environment.[2]

Materials:

-

Isophorone Diamine (IPDA)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Inert solvent (e.g., ethylene dichloride, toluene, or chloroform)[2]

-

Nitrogen gas

-

Catalyst (optional, e.g., paraformaldehyde or triethylamine)[2]

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas outlet leading to a scrubber (containing a caustic solution).

-

Heating mantle with a temperature controller.

-

Cooling bath (e.g., ice-water or dry ice-acetone).

-

Vacuum distillation apparatus.

Procedure:

-

Solution Preparation:

-

Dissolve triphosgene in the chosen inert organic solvent in the three-neck flask.

-

In a separate vessel, dissolve isophorone diamine in the same solvent.[2]

-

-

Initial Reaction (Cold Phosgenation):

-

Cool the triphosgene solution to a temperature between -20°C and 5°C using a cooling bath.[2]

-

Purge the system with nitrogen gas.

-

Slowly add the isophorone diamine solution dropwise from the dropping funnel over a period of 2-7 hours, while maintaining the low temperature.[2] This exothermic reaction forms intermediate carbamoyl chlorides.

-

-

Thermolysis (Hot Phosgenation):

-

After the addition is complete, gradually heat the reaction mixture to reflux temperature and maintain for 2-8 hours to complete the conversion to the diisocyanate.[2]

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter to remove any solid byproducts.

-

The crude IPDI is then purified by vacuum distillation to obtain the final product.[2]

-

Protocol 2: Industrial Phosgenation Process in o-Dichlorobenzene

This protocol describes a typical industrial-scale process using gaseous phosgene.[1][3]

Materials:

-

Isophorone Diamine (IPDA)

-

Phosgene (gaseous)

-

o-Dichlorobenzene (solvent)

-

Hydrogen Chloride (gas)

Equipment:

-

Jacketed glass reactor for salification.

-

Photochemical reactor for phosgenation.

-

Distillation column for phosgene removal.

-

Vacuum rectification column for purification.

Procedure:

-

Salification:

-

A solution of IPDA in o-dichlorobenzene is reacted with hydrogen chloride gas at 30-45°C to form a slurry of IPDA dihydrochloride.[1] This step converts the amine to its salt, which can lead to a cleaner reaction.

-

-

Phosgenation:

-

The hydrochloride slurry is transferred to a reactor and heated.

-

Phosgene gas is introduced as the temperature reaches approximately 60°C, and the reaction temperature is maintained at around 130-140°C.[1][3] The reaction is continued until the solution becomes clear, indicating the completion of the reaction.

-

-

Phosgene Removal:

-

Purification:

Quantitative Data

The following tables summarize the quantitative parameters for the synthesis of IPDI from IPDA based on the described protocols.

Table 1: Reaction Parameters for Laboratory-Scale Synthesis using Triphosgene

| Parameter | Value | Reference |

| Reactant Molar Ratio (IPDA:Triphosgene) | 1-2 : 1 | [2] |

| Solvent | Ethylene dichloride, Toluene, or Chloroform | [2] |

| Cold Phosgenation Temperature | -20°C to 5°C | [2] |

| Cold Phosgenation Time | 2 - 7 hours | [2] |

| Hot Phosgenation Temperature | Reflux | [2] |

| Hot Phosgenation Time | 2 - 8 hours | [2] |

| Reported Yield | 85.5% - 93.2% | [2] |

| Reported Purity | 93.1% - 97.5% | [2] |

Table 2: Reaction Parameters for Industrial Phosgenation in o-Dichlorobenzene

| Parameter | Value | Reference |

| Solvent | o-Dichlorobenzene | [1] |

| Salification Temperature | 30°C - 45°C | [1] |

| Phosgenation Temperature | 130°C - 140°C | [1][3] |

| Phosgene Removal Temperature | ~180°C | [1][3] |

| Purification Conditions | 150-160°C at 0.5 KPa | [1][3][4] |

| Reported Yield | 95% - 99.9% | [1][3][5] |

| Reported Purity | > 99.5% | [1][3][4] |

Characterization of Isophorone Diisocyanate

The successful synthesis of IPDI can be confirmed through various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of a strong absorption band around 2250-2275 cm⁻¹ is characteristic of the N=C=O stretching vibration of the isocyanate group, and the disappearance of N-H stretching bands of the primary amine confirms the reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the IPDI molecule.[6]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the product and to study its fragmentation pattern for structural confirmation.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized IPDI and to quantify any residual starting material or byproducts.[7]

Conclusion

The phosgenation of this compound (isophorone diamine) is a well-established and efficient method for the production of isophorone diisocyanate, a vital component in the polyurethane industry. While the use of highly toxic reagents necessitates stringent safety protocols, the process, whether carried out with gaseous phosgene on an industrial scale or with triphosgene in a laboratory setting, can achieve high yields and purity. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]

- 3. EP3901133B1 - Method for preparing isophorone diisocyanate - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Isophorone diisocyanate synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

Commercial production and purification of isophorone diamine

An In-depth Technical Guide to the Commercial Production and Purification of Isophorone Diamine

Isophorone diamine (IPDA) is a cycloaliphatic diamine used extensively as a curing agent for epoxy resins and as a primary building block for polyamides and the synthesis of isophorone diisocyanate (IPDI), a key component in polyurethane systems.[1] Chemically, it is a mixture of cis and trans isomers of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.[1] Its unique structure, featuring a cyclohexane ring with multiple alkyl groups and two amine groups of differing reactivity, imparts excellent mechanical strength, chemical resistance, and color stability to the polymers it forms.[1][2]

This technical guide provides a comprehensive overview of the commercial production and purification processes for isophorone diamine, intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Commercial Production of Isophorone Diamine

The industrial synthesis of isophorone diamine is a multi-step process that begins with isophorone, which is itself derived from the self-condensation of acetone.[3][4][5] The primary pathway involves the conversion of isophorone to isophorone nitrile (IPN), followed by a reductive amination to yield the final diamine product.[3][6]

Step 1: Synthesis of Isophorone Nitrile (IPN)

The first stage is the hydrocyanation of isophorone. This reaction involves the addition of hydrogen cyanide (HCN) across the carbon-carbon double bond of the isophorone molecule.[3]

-

Reactants : Isophorone and hydrogen cyanide. For safety reasons, HCN is often generated in situ by acidifying sodium cyanide (NaCN) with a reagent like ammonium chloride (NH4Cl).[3][7]

-

Catalysts : The reaction is typically carried out in the presence of basic catalysts.[8] Examples include alkali-metal hydroxides (NaOH), carbonates (K2CO3), or basic anion exchange resins.[8][9]

-

Reaction Medium : Aprotic polar solvents such as N,N-dimethylformamide (DMF) are commonly used.[3][7]

-

Process : The reaction is an example of 1,4-nucleophilic addition to the conjugated system of isophorone.[3]

Step 2: Reductive Amination of Isophorone Nitrile (IPN) to Isophorone Diamine (IPDA)

The conversion of IPN to IPDA is the core of the synthesis and proceeds via reductive amination in the presence of ammonia and hydrogen under high pressure.[3][6] This step effectively converts the ketone group to a primary amine and the nitrile group to a primary aminomethyl group.[1][10] The process can be conceptually divided into two transformations occurring simultaneously:

-

Imination : The carbonyl group of IPN reacts with ammonia (NH3) to form an intermediate, 3-cyano-3,5,5-trimethylcyclohexaneimine, also known as isophorone imine (IPNim).[3][11]

-

Hydrogenation : The intermediate imine and the nitrile group are simultaneously hydrogenated to form the two primary amine groups of IPDA.[3]

-

Catalysts : A variety of hydrogenation catalysts are used commercially, with cobalt-based catalysts (e.g., Raney Cobalt, Co/SiO2) and Ruthenium-based catalysts (e.g., Ru/SiO2) being common.[2][10][12] Nickel and other noble metal catalysts can also be employed.[13]

-

Reaction Environment : The reaction is conducted in an environment of excess ammonia and high-pressure hydrogen.[3][13] Solvents like lower alcohols (methanol, ethanol) are often used.[2][10]

-

Isomer Control : IPDA is produced as a mixture of cis and trans isomers, with the commercial product typically having a cis/trans ratio of approximately 75:25.[13] This ratio can be influenced by adjusting reaction conditions, such as employing a two-step temperature profile during hydrogenation.[13]

Data Presentation

Table 1: Summary of Reaction Conditions for Isophorone Nitrile (IPN) Synthesis

| Parameter | Condition | Reference |

| Starting Material | Isophorone (IPH) | [3] |

| Cyanide Source | NaCN with NH4Cl (aq) | [3][7] |

| Catalyst | Basic (e.g., CaO, anion exchange resin) | [8][14] |

| Solvent | N,N-dimethylformamide (DMF) | [3][7] |

| Temperature | 70 - 120 °C | [3][7] |

| Reaction Time | 4 hours | [3][7] |

| Typical Yield | ~95% | [7] |

Table 2: Summary of Reaction Conditions for Isophorone Diamine (IPDA) Synthesis

| Parameter | Condition | Reference |

| Starting Material | Isophorone Nitrile (IPN) | [2][12] |

| Reactants | Ammonia (NH3), Hydrogen (H2) | [7][12] |

| Catalyst | Raney Co or Ru/SiO2 | [2][7] |

| Solvent | Methanol, Ethanol | [2][12] |

| Temperature | 40 - 220 °C | [2][12] |

| Pressure | 6 - 15 MPa | [2][7] |

| Reaction Time | 4 - 10 hours | [2][7] |

| Typical Yield | >95% | [7] |

Experimental Protocols

Protocol 1: Synthesis of Isophorone Nitrile (IPN)

This protocol is based on optimized conditions reported in the literature.[7]

-

Apparatus Setup : Equip a three-necked flask with a reflux condenser, a thermometer, a mechanical stirrer, and a constant pressure dropping funnel.

-

Charging Reactants : To the flask, add 10 g (0.0669 mol) of isophorone, 2.35 g (0.048 mol) of sodium cyanide (NaCN), and 9 mL of N,N-dimethylformamide (DMF).

-

Heating : Begin stirring and heat the mixture to 70°C.

-

Addition of Acidifier : Slowly add 5 mL of a 6 mol/L aqueous solution of ammonium chloride (NH4Cl) through the dropping funnel over a period of 30 minutes.

-

Reaction : Maintain the reaction temperature at 70°C with continuous stirring for 4 hours.

-

Work-up : After cooling to room temperature, the reaction mixture can be processed to isolate the IPN crude product, typically through extraction and solvent removal, before purification by distillation or recrystallization.[14][15]

Protocol 2: Synthesis of Isophorone Diamine (IPDA) via Reductive Amination

This protocol is a representative example based on patent literature.[12]

-

Apparatus Setup : Use a high-pressure autoclave (e.g., 100 mL capacity) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

-

Charging Reactor : Add 2.5 g of isophorone nitrile (IPN), 40 mL of anhydrous methanol, and 0.75 g of an activated metal cobalt catalyst to the autoclave.

-

Purging : Seal the reactor and purge it with nitrogen gas to remove air.

-

Ammonia Addition : Introduce ammonia gas until the internal pressure reaches 0.1-0.2 MPa.[7][12]

-

Hydrogenation : Pressurize the reactor with hydrogen gas to 8 MPa.

-

Reaction : Heat the reactor to 120°C and maintain these conditions with vigorous stirring for 8 hours.[7][12]

-

Work-up : After the reaction, cool the autoclave to room temperature and carefully vent the excess gas. The reaction mixture is then filtered to remove the catalyst. The filtrate contains the crude isophorone diamine.[12]

Protocol 3: Purification of Isophorone Diamine

Crude IPDA from the synthesis contains solvent, unreacted intermediates, and by-products. The primary purification method is distillation.[1]

-

Catalyst Removal : Ensure all solid catalyst particles are removed from the crude reaction mixture by filtration.

-

Solvent Removal : Perform an initial distillation at atmospheric or reduced pressure to remove the low-boiling solvent (e.g., methanol/ethanol) and dissolved ammonia.

-

By-product Formation Prevention : A known issue during purification is the formation of solid carbonates in the distillation column from dissolved CO2 reacting with the amine.[16] To prevent this, add a strong base, such as sodium hydroxide or potassium hydroxide (2-4 moles per mole of existing carbonate), to the crude IPDA before final distillation.[16] This converts the amine carbonates into more stable alkali carbonates.

-

Fractional Distillation : Conduct a fractional vacuum distillation of the treated crude product.

-

Quality Control : The final product undergoes quality control tests to ensure it meets specifications for purity (>99%), composition, and isomer ratio.[1]

Visualizations

Caption: Overall synthesis pathway for Isophorone Diamine (IPDA).

Caption: General workflow for the purification of Isophorone Diamine.

References

- 1. atamankimya.com [atamankimya.com]

- 2. CN103664638A - Simple preparation method of isophorone diamine - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. 9 Isophorone Manufacturers in 2025 | Metoree [us.metoree.com]

- 6. Isophorone diamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102199109B - Preparation method of isophorone nitrile - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. US5504254A - Process for the preparation of isophoronediamine - Google Patents [patents.google.com]

- 11. US5491264A - Preparation of isophorone diamine - Google Patents [patents.google.com]

- 12. Method for preparing isophorone diamine - Eureka | Patsnap [eureka.patsnap.com]

- 13. US5583260A - Method of influencing the cis/trans isomer ratio of isophoronediamine in its preparation from isophoronenitrile - Google Patents [patents.google.com]

- 14. CN102020586A - Method for preparing isophorone nitrile - Google Patents [patents.google.com]

- 15. CN102020586B - Method for preparing isophorone nitrile - Google Patents [patents.google.com]

- 16. JPS62114943A - Method of purifying isophorone diamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 3,3,5-trimethylcyclohexylamine in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3,3,5-trimethylcyclohexylamine, a corrosive and hazardous chemical, in a laboratory environment. Adherence to these guidelines is critical to ensure the safety of all personnel.

A Note on Nomenclature: The compound this compound (CAS 15901-42-5) is a cycloaliphatic amine.[1] However, a significant body of safety and toxicological data is available for a closely related compound, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (CAS 2855-13-2), also commonly known as Isophorone Diamine (IPDA).[2][3][4][5] Due to its widespread industrial and laboratory use, this guide will focus on the health and safety considerations for Isophorone Diamine (IPDA), which is a relevant and well-documented analogue.

Hazard Identification and Classification

This compound (Isophorone Diamine) is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards before handling the chemical.

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.[6]

-

H312: Harmful in contact with skin.[8]

-

H314: Causes severe skin burns and eye damage.[6][7][8][9][10]

-

H412: Harmful to aquatic life with long lasting effects.[4]

Signal Word: Danger[6][8][9][10]

Hazard Symbols:

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Molecular Formula | C9H19N | [6] |

| Molecular Weight | 141.26 g/mol | [6] |

| Melting Point | -2°C | [6] |

| Boiling Point | 177°C | [6] |

| Flash Point | 110°C | [6] |

| Density | 0.922 g/cm³ at 25°C | [7] |

| Water Solubility | Miscible | [11][12] |

| Vapor Pressure | 0.02 hPa at 20°C | [11][12] |

Toxicological Information

This chemical poses significant toxicological risks. The following table summarizes key quantitative data from toxicological studies.

| Toxicity Endpoint | Species | Route | Value | Guideline | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1030 mg/kg | OECD TG 401 | [7][13] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | >2000 mg/kg | OECD TG 402 | [7][13] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | >5.01 mg/L (4h) | OECD TG 403 | [7][13] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Causes severe burns | - | [7] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Corrosive to eyes | OECD TG 405 | [7][12] |

| Skin Sensitization | Guinea Pig | Dermal | May cause sensitization | OECD TG 406 | [7][12] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[6][14][15]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][16]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Always add corrosive substances to water slowly, never the other way around.[15][17]

Storage:

-

Keep containers tightly closed.[6]

-

Segregate from incompatible materials such as acids and oxidizing agents.[11][15]

-

Use corrosive-resistant cabinets for storage.[15]

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

-

Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6][14][17] Standard prescription glasses are not sufficient.[17]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a suitable respirator with an appropriate cartridge.[2]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][6][7]

-

Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6][7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][6][7]

Caption: First aid decision tree for different exposure routes.

Spill Response:

-

Evacuate personnel from the immediate area.[6]

-

Remove all sources of ignition.[6]

-

Ensure adequate ventilation.[6]

-

Wearing appropriate PPE, contain the spill using inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.[6]

-

Do not let the chemical enter drains.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Hazards: Thermal decomposition can release toxic gases like nitrogen oxides.[9]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. Below are summaries of the methodologies for the key experiments cited.

OECD Test Guideline 401: Acute Oral Toxicity

-

Objective: To determine the median lethal dose (LD50) after a single oral administration of the substance.

-

Methodology: A group of rats is administered the chemical by gavage.[13] Animals are observed for at least 14 days for signs of toxicity and mortality. A post-mortem examination is conducted on all animals. The LD50 is calculated from the mortality data.

OECD Test Guideline 402: Acute Dermal Toxicity

-

Objective: To determine the LD50 after a single dermal application.

-

Methodology: The substance is applied to a shaved area of the skin of rats.[13] The treated area is covered with a porous gauze dressing. Animals are observed for 14 days for signs of toxicity and mortality before a necropsy is performed.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

-

Objective: To assess the potential for the chemical to cause eye irritation or corrosion.

-

Methodology: A single dose of the substance is applied to one eye of a rabbit; the other eye serves as a control.[7] The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after application. The degree of irritation is scored to determine the overall classification.

OECD Test Guideline 406: Skin Sensitization

-

Objective: To determine if a substance can induce an allergic skin reaction.

-

Methodology: This test, typically the Guinea Pig Maximization Test, involves an initial induction phase where the chemical is administered intradermally and topically to guinea pigs to induce sensitization.[12] This is followed by a challenge phase where a non-irritating concentration is applied topically. The skin is then observed for allergic reactions such as redness and swelling.[7]

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]

-

Collect waste in clearly labeled, sealed containers.

-

Do not mix with other waste.[7]

-

Handle uncleaned containers as you would the product itself.[7]

-

Dispose of contents and containers at an approved waste disposal plant.[9]

References

- 1. CAS 15901-42-5: 3,3,5-Trimethylcyclohexanamine [cymitquimica.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Isophorone diamine | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isophorone diamine - Wikipedia [en.wikipedia.org]

- 5. Isophoronediamine (cis- and trans- mixture) 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Details [hcis.safeworkaustralia.gov.au]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. chembk.com [chembk.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. questron.ca [questron.ca]

- 15. research.arizona.edu [research.arizona.edu]

- 16. fishersci.com [fishersci.com]

- 17. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 18. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

Solubility Profile of 3,3,5-trimethylcyclohexylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,3,5-trimethylcyclohexylamine in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide synthesizes available qualitative information, general principles of amine solubility, and data for structurally related compounds to provide a reliable solubility profile. It also includes standardized experimental protocols for determining solubility to aid researchers in generating precise quantitative data.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical processes, from reaction kinetics to formulation and bioavailability in drug development. For an amine like this compound, its solubility is primarily governed by its molecular structure: a cycloaliphatic ring, three methyl groups, and a primary amine group. The non-polar cyclohexane ring and methyl groups contribute to its lipophilicity, suggesting good solubility in non-polar organic solvents. The primary amine group, capable of forming hydrogen bonds, can enhance solubility in polar protic solvents.

Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent | Chemical Class | Polarity | Expected Solubility |

| Methanol | Alcohol (Protic) | Polar | Soluble |

| Ethanol | Alcohol (Protic) | Polar | Soluble |

| Acetone | Ketone (Aprotic) | Polar | Soluble |

| Toluene | Aromatic Hydrocarbon | Non-polar | Soluble |

| Hexane | Aliphatic Hydrocarbon | Non-polar | Soluble |

| Ethyl Acetate | Ester | Polar | Soluble |

| Diethyl Ether | Ether | Non-polar | Soluble |

| Dichloromethane | Halogenated Hydrocarbon | Polar | Soluble |

Note: "Soluble" indicates that a significant amount of the solute can dissolve in the solvent. For precise quantitative measurements, experimental determination is recommended.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols outline the common techniques for determining the solubility of a liquid amine in an organic solvent.

Method 1: Visual "Cloud Point" Titration

This method is a straightforward approach to determine the saturation point of a solute in a solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled water bath or heating block

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Sealed test tube or small flask

Procedure:

-

Accurately weigh a known amount of the selected organic solvent into the sealed test tube.

-

Place the test tube in the temperature-controlled bath and allow it to equilibrate to the desired temperature.

-

Begin slowly adding this compound from the burette while continuously stirring the solvent.

-

Observe the solution for the first sign of persistent turbidity or the formation of a second liquid phase (the "cloud point"). This indicates that the saturation point has been reached.

-

Record the volume of this compound added.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

Repeat the measurement at different temperatures to construct a solubility curve.

Method 2: Gravimetric Analysis of Saturated Solutions

This method involves preparing a saturated solution and then determining the amount of solute dissolved.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Evaporating dish or rotary evaporator

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to settle or centrifuge it to separate the undissolved solute.

-

Carefully extract a known volume or mass of the clear, saturated supernatant.

-

Evaporate the solvent from the extracted sample using a pre-weighed evaporating dish or a rotary evaporator.

-

Once the solvent is completely removed, weigh the remaining solute.

-

Calculate the solubility based on the mass of the solute and the volume/mass of the solvent used.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This compound is expected to be readily soluble in a wide array of common organic solvents, a characteristic driven by its molecular structure. While precise quantitative data is not widely published, the qualitative assessment provided in this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. For applications requiring exact solubility values, the experimental protocols outlined herein provide a robust framework for their determination.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,3,5-Trimethylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,3,5-trimethylcyclohexylamine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes available physicochemical properties, safety data, and findings from studies on structurally related cycloaliphatic amines to present a thorough analysis. The information herein is intended to support safe handling, storage, and application of this compound in research and development settings.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

| Property | Value | Reference(s) |

| CAS Number | 15901-42-5 | [1] |

| Molecular Formula | C₉H₁₉N | [1] |

| Molecular Weight | 141.26 g/mol | [1] |

| Boiling Point | 177 °C (at 1013 hPa) | [1] |

| Melting Point | -2 °C | [1] |

| Flash Point | 110 °C | [1] |

| Appearance | Colorless to light-yellow liquid | [2] |

| Odor | Fishy, amine-like | [3] |

| Solubility in Water | Miscible | [3] |

Table 1: Physicochemical Properties of this compound.

Thermal Stability and Decomposition

The boiling point of 177°C suggests that under atmospheric pressure, the compound will vaporize before significant thermal decomposition occurs in an open system. In a closed system under pressure, or at temperatures exceeding its boiling point, decomposition is expected. The presence of C-N and C-C bonds within a cyclic structure dictates the likely decomposition pathways.

For comparison, the structurally similar but more complex diamine, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone diamine, IPDA), has a significantly higher boiling point of 247°C, indicating stronger intermolecular forces.[4] The safety data for IPDA indicates that hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Studies on the thermolysis of cyclohexylamine have shown the formation of ammonia, organic acid anions (such as acetate and formate), and other amines at elevated temperatures and pressures.[6][7] Catalytic degradation studies of cyclohexylamine have also identified cyclohexene, aniline, and methylcyclopentene as decomposition products, suggesting that dehydrogenation, deamination, and ring-rearrangement are key decomposition pathways.[8][9]

Based on these observations, the thermal decomposition of this compound is anticipated to proceed via the following general mechanisms:

-

Deamination: Cleavage of the C-N bond to release ammonia and form various hydrocarbon products.

-

Dehydrogenation: Loss of hydrogen to form unsaturated cyclic or aromatic compounds.

-

Ring-Opening and Fragmentation: Scission of the cyclohexane ring to yield smaller aliphatic molecules.

A proposed, hypothetical decomposition pathway is visualized in the diagram below.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Isophorone diamine | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal desorption–degradation of cyclohexylamine over Ni2+- and Al3+-exchanged bentonite studied using evolved gas analysis (TG-EGA) and diffuse reflectance spectroscopy (DRIFTS) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Thermal desorption–degradation of cyclohexylamine over Ni2+- and Al3+-exchanged bentonite studied using evolved gas analysis (TG-EGA) and diffuse reflectance spectroscopy (DRIFTS) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Polymers Incorporating the 3,3,5-Trimethylcyclohexyl Moiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel polyamides, polyimides, and polyureas incorporating the bulky and cycloaliphatic structure of 3,3,5-trimethylcyclohexylamine. Due to its nature as a monoamine, this compound itself acts as a chain terminator in polymerization reactions. Therefore, these protocols utilize its difunctional derivatives: Isophorone Diamine (IPDA) , which is 3-aminomethyl-3,5,5-trimethylcyclohexylamine, and Isophorone Diisocyanate (IPDI) . The incorporation of the 3,3,5-trimethylcyclohexyl moiety into the polymer backbone can impart unique properties such as improved solubility, enhanced thermal stability, and modified mechanical characteristics.

Synthesis of Polyamides from Isophorone Diamine

Aromatic polyamides containing the 3,3,5-trimethylcyclohexyl group can be synthesized via low-temperature solution polycondensation of Isophorone Diamine (IPDA) with aromatic diacid chlorides.

Experimental Protocol: Synthesis of Polyamide from IPDA and Terephthaloyl Chloride

Materials:

-

Isophorone Diamine (IPDA)

-

Terephthaloyl Chloride (TPC)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Calcium Chloride (CaCl2), anhydrous

-

Pyridine

-

Methanol

-

Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve Isophorone Diamine (5 mmol) and anhydrous calcium chloride (2 g) in 25 mL of anhydrous NMP under a continuous nitrogen purge.

-

Stir the solution until the diamine and salt are fully dissolved.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a stoichiometric amount of Terephthaloyl Chloride (5 mmol) to the cooled diamine solution with vigorous stirring.

-

Maintain the reaction temperature at 5°C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours.

-

Precipitate the resulting polyamide by pouring the viscous solution into 200 mL of methanol.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

-

Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

Quantitative Data for Polyamide Synthesis

| Monomers | Solvent System | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) |

| IPDA + Terephthaloyl Chloride | NMP / CaCl2 | 0 to 20 | 13 | >95 | 0.8 - 1.2 | 217 - 239 |

| IPDA + Isophthaloyl Chloride | NMP / CaCl2 | 0 to 20 | 13 | >95 | 0.7 - 1.1 | 200 - 220 |

Note: Data is compiled from typical results and may vary based on specific experimental conditions.

Polycondensation of IPDA and a Diacid Chloride

Caption: Synthesis of polyamides via polycondensation.